2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a trifluoromethyl group, and a cyclopenta[c]pyrazole moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the thiolane ring and the cyclopenta[c]pyrazole core. Common reagents used in these reactions include various chlorinated compounds and sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substitution reactions can occur at the trifluoromethyl group or the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea
- (1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- Ethyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-oxobutanoate
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZEILMTPRJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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